

Introduction: Elucidating the Structure of a Key Heterocyclic Scaffold

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole
CAS No.:	925179-53-9
Cat. No.:	B1277244

[Get Quote](#)

The compound **5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole** represents a confluence of two pharmacologically significant heterocyclic cores: pyrazole and isoxazole. Derivatives of these scaffolds are integral to numerous drug development programs, exhibiting a wide array of biological activities.^{[1][2]} Consequently, the precise structural characterization of novel analogues like this is a critical step in medicinal chemistry and materials science. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only definitive molecular weight confirmation but also invaluable structural insights through controlled fragmentation analysis.

This guide offers a comprehensive exploration of the mass spectrometric behavior of **5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole**. We will delve into the theoretical underpinnings of its ionization and fragmentation, present a validated experimental workflow, and provide expert guidance on interpreting the resulting spectral data. The causality behind methodological choices is emphasized, reflecting a field-proven approach to ensure data integrity and trustworthiness.

Molecular Profile and Structural Characteristics

A foundational understanding of the analyte's structure is paramount for predicting its behavior within the mass spectrometer.

- Molecular Formula: C₉H₉N₃O
- Average Molecular Weight: 191.19 g/mol
- Monoisotopic Molecular Weight: 191.0746 g/mol
- Core Components: The molecule consists of a 1,5-dimethyl-1H-pyrazole ring linked at its 4-position to the 5-position of an isoxazole ring. This linkage and the inherent properties of each ring system dictate the fragmentation pathways.

Caption: Chemical structure of **5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole**.

Ionization Methodology: The Rationale for Electron Ionization (EI)

The choice of ionization technique is critical and depends on the analyte's properties and the analytical goal. For a relatively volatile and thermally stable small molecule like **5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole**, Electron Ionization (EI) is the preferred method for initial characterization.

Why EI?

- Structural Detail: EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, typically using 70 eV electrons.[3][4] This energy surplus induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation.[4]
- Library Matching: EI spectra are highly standardized, forming the basis of extensive commercial and public mass spectral libraries (e.g., NIST, Wiley). This allows for rapid identification of known compounds or substructures.

- **GC Compatibility:** EI is the most common ionization source for Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and analyzing components in a mixture.

While softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for confirming molecular weight with minimal fragmentation, they provide less structural information.^[5] For a comprehensive guide, focusing on the detailed structural data from EI is most instructive.

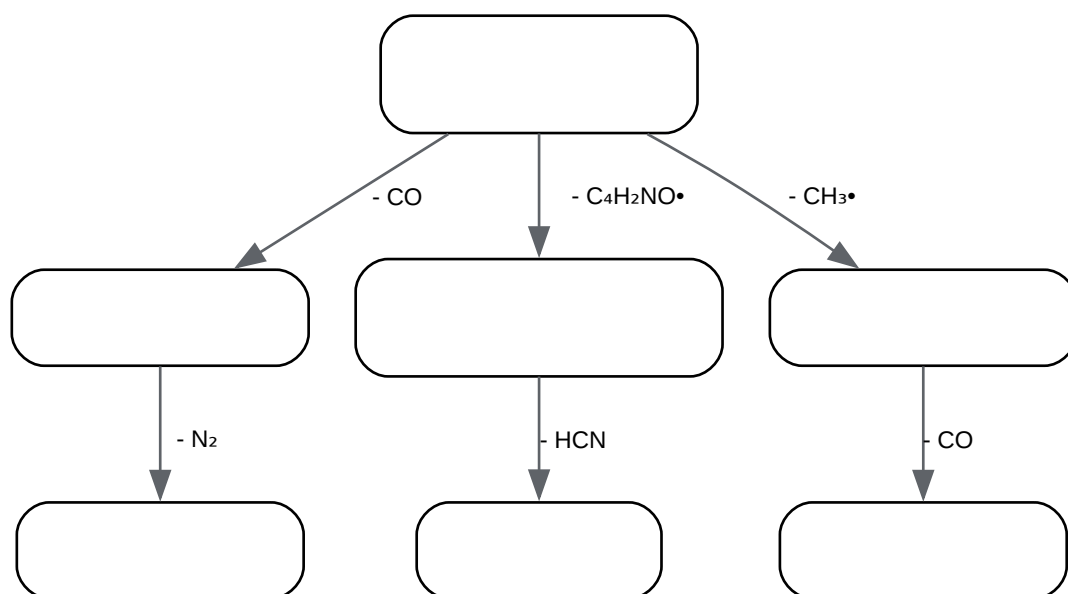
Predicted Fragmentation Pathways: A Mechanistic Dissection

Upon ionization via EI, the **5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole** molecule forms a high-energy molecular ion ($[M]^{+\bullet}$) at a mass-to-charge ratio (m/z) of 191. This ion is unstable and rapidly undergoes a series of fragmentation events, driven by the inherent chemical properties of the pyrazole and isoxazole rings.^[5]

Key Fragmentation Principles:

- **Isoxazole Ring Instability:** The N-O bond in the isoxazole ring is inherently weak and is a primary site for initial cleavage.^[6] This is a well-documented pathway for isoxazole derivatives.^{[6][7]}
- **Pyrazole Ring Scission:** The fragmentation of the pyrazole ring often involves the cleavage of the nitrogen-nitrogen bond.^[8] However, N-substitution, as seen in this molecule, can suppress this initial cleavage in favor of other pathways.^[8]
- **Inter-ring Cleavage:** The C-C single bond connecting the two heterocyclic rings is another potential point of scission.

The following diagram illustrates the most probable fragmentation cascade for the molecular ion at m/z 191.



[Click to download full resolution via product page](#)

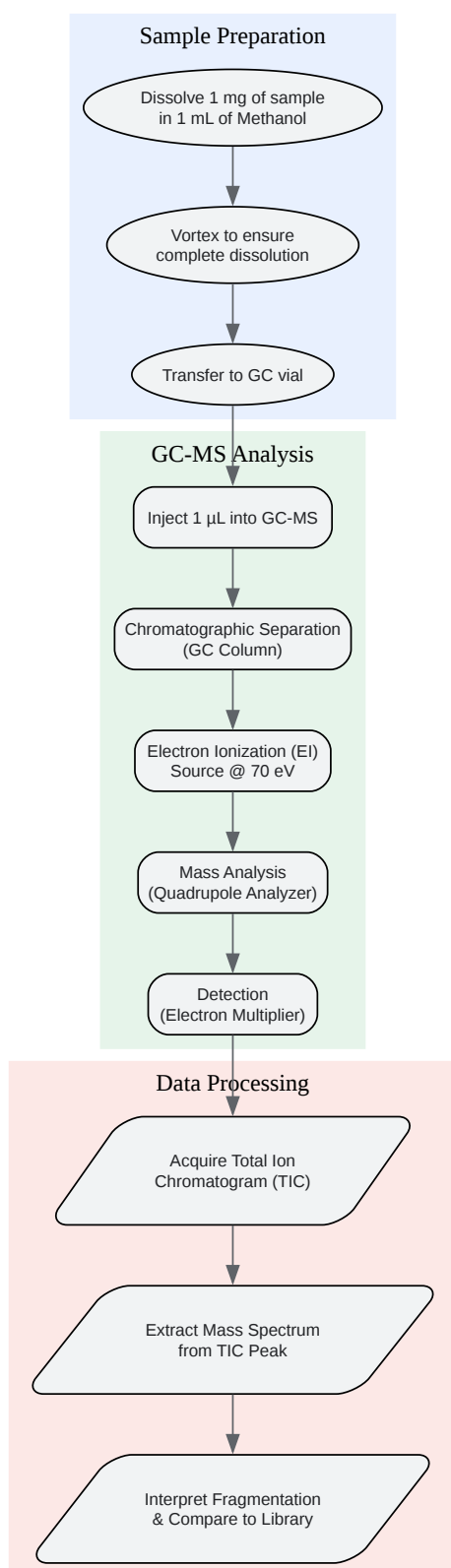
Caption: Predicted EI fragmentation pathway for **5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole**.

Interpretation of Key Fragments:

- m/z 176 ($[M-15]^+$): This ion arises from the loss of a methyl radical ($\bullet\text{CH}_3$), likely from the N1-methyl group of the pyrazole ring. This is a common fragmentation for N-methylated heterocycles.
- m/z 163 ($[M-28]^+\bullet$): The loss of a neutral carbon monoxide (CO) molecule is a characteristic fragmentation of the isoxazole ring following the initial N-O bond cleavage and rearrangement.[6]
- m/z 95: This intense peak corresponds to the stable 1,5-dimethyl-1H-pyrazol-4-yl cation, formed by the cleavage of the bond linking the two rings. Its stability makes it a likely prominent peak in the spectrum.
- m/z 68: Subsequent fragmentation of the pyrazolyl cation (m/z 95) via the loss of hydrogen cyanide (HCN) can produce this ion, a known fragmentation pattern for pyrazoles.[9]

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for the analysis of **5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole** using GC-MS with an EI source. The parameters are chosen to ensure robust separation, efficient ionization, and high-quality spectral data.



[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for GC-EI-MS analysis.

Step-by-Step Methodology

- Sample Preparation:
 - Accurately weigh approximately 1 mg of the solid **5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole** standard.
 - Dissolve the sample in 1 mL of high-purity methanol (HPLC or MS grade) in a volumetric flask.
 - Vortex the solution for 30 seconds to ensure complete dissolution.
 - Transfer the solution to a 2 mL autosampler vial with a septum cap.
- Instrumentation:
 - A standard benchtop Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer is recommended (e.g., Agilent GC-MSD, Shimadzu GCMS, etc.).
- Gas Chromatography (GC) Parameters:
 - Injection Volume: 1 μ L
 - Injector Temperature: 250 $^{\circ}$ C
 - Injection Mode: Split (Split ratio 20:1, to avoid column overloading)
 - Carrier Gas: Helium, constant flow rate of 1.2 mL/min
 - GC Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness)
 - Oven Temperature Program:
 - Initial temperature: 100 $^{\circ}$ C, hold for 1 minute.
 - Ramp: Increase to 280 $^{\circ}$ C at a rate of 20 $^{\circ}$ C/min.
 - Final hold: Hold at 280 $^{\circ}$ C for 5 minutes.

- Mass Spectrometry (MS) Parameters:
 - Ion Source: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: m/z 40 - 400
 - Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector)

Data Presentation and Interpretation

The primary outputs of the GC-MS analysis are the Total Ion Chromatogram (TIC) and the mass spectrum of the analyte peak.

Expected Results

The TIC should show a single, sharp peak corresponding to the elution of **5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole**. Extracting the mass spectrum from the apex of this peak will yield the fragmentation pattern.

Predicted m/z	Proposed Ion Identity	Neutral Loss	Significance
191	$[M]^{+\bullet}$ (Molecular Ion)	-	Confirms molecular weight.
176	$[M - CH_3]^+$	$CH_3\bullet$	Indicates presence of a labile methyl group.
163	$[M - CO]^{+\bullet}$	CO	Characteristic of isoxazole ring fragmentation.[6]
95	$[C_5H_7N_2]^+$	$C_4H_2NO\bullet$	Stable pyrazolyl cation; confirms the core substructure.
68	$[C_4H_6N]^+$	HCN (from m/z 95)	Confirms pyrazole ring structure.[9]

Self-Validation: The trustworthiness of this analysis is established by the logical consistency of the data. The presence of the molecular ion at the correct m/z (191) validates the molecular formula. The key fragment ions (m/z 163, 95) directly correspond to the expected fragmentation of the isoxazole and pyrazole moieties, respectively, providing a self-validating system for structural confirmation.

Conclusion

The mass spectrometric analysis of **5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole** by GC-EI-MS is a robust and highly informative method. A systematic approach, beginning with an understanding of the molecule's core structure, allows for the prediction of key fragmentation pathways. The characteristic cleavages of the isoxazole (loss of CO) and pyrazole (formation of a stable pyrazolyl cation) moieties provide a definitive spectral fingerprint. The experimental protocol detailed herein offers a reliable and reproducible workflow for obtaining high-quality data, enabling researchers and drug development professionals to confidently characterize this and structurally related compounds.

References

- Kuhn S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. *RRJ Chemist*, 13:003. [\[Link\]](#)
- Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. *Rapid Communications in Mass Spectrometry*, 12, 833–836. [\[Link\]](#)
- Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. *Organic Mass Spectrometry*, 2(2), 195–207. [\[Link\]](#)
- van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1969). Electron-impact induced fragmentations of pyrazoles. *Journal of the Chemical Society B: Physical Organic*, 3, 301-304. [\[Link\]](#)
- Saeed, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. *ResearchGate*. [\[Link\]](#)
- Sharma, S., et al. (2017). Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives. *Indian Journal of Pharmaceutical Education and Research*, 51(4), 96. [\[Link\]](#)
- Potapov, A. M., et al. (2018). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. *Russian Journal of General Chemistry*, 88(10), 2241-2249. [\[Link\]](#)
- Al-Shiekh, M. A. (2021). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). *Polycyclic Aromatic Compounds*, 41(4), 724-733. [\[Link\]](#)
- Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In *Gas Chromatography - Analytical Chemistry and Applications*. [\[Link\]](#)
- Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. *Regulatory Research and Medicine Evaluation*. [\[Link\]](#)
- LibreTexts Chemistry. (2022). 3.1: Electron Ionization. [\[Link\]](#)

- D'Auria, M. V., & Teta, R. (2009). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using ^{13}C NMR or Mass Spectroscopy. *Journal of Chemical Education*, 86(11), 1301. [[Link](#)]
- LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [[Link](#)]
- Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. *Evidence-Based Complementary and Alternative Medicine*. [[Link](#)]
- Guda, M. R., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][3][6][10]Triazines: Synthesis and Photochemical Properties. *Molecules*, 28(19), 6825. [[Link](#)]
- TMP Chem. (2020). Electron ionization and mass spectrometry. YouTube. [[Link](#)]
- Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihydropyrazole and methanoisoindole moieties. *ACG Publications*. [[Link](#)]
- Wrona-Krol, E., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. *International Journal of Molecular Sciences*, 26(7), 7082. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. acgpubs.org [acgpubs.org]
- 3. rroj.com [rroj.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]

- [6. Sci-Hub. Mass spectra of some alkyl isoxazoles / Organic Mass Spectrometry, 1969 \[sci-hub.kr\]](#)
- [7. pubs.acs.org \[pubs.acs.org\]](#)
- [8. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [9. researchgate.net \[researchgate.net\]](#)
- [10. 5-\(1,5-dimethyl-1H-pyrazol-4-yl\)-isoxazole-3-carboxylic acid AldrichCPR | Sigma-Aldrich \[sigmaaldrich.com\]](#)
- [To cite this document: BenchChem. \[Introduction: Elucidating the Structure of a Key Heterocyclic Scaffold\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1277244/docs#introduction-elucidating-the-structure-of-a-key-heterocyclic-scaffold\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check